cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13425004
InChI: InChI=1S/C6H13NO.ClH.H2O/c7-6-3-1-2-5(6)4-8;;/h5-6,8H,1-4,7H2;1H;1H2/t5-,6-;;/m0../s1
SMILES: C1CC(C(C1)N)CO.O.Cl
Molecular Formula: C6H16ClNO2
Molecular Weight: 169.65 g/mol

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate

CAS No.:

Cat. No.: VC13425004

Molecular Formula: C6H16ClNO2

Molecular Weight: 169.65 g/mol

* For research use only. Not for human or veterinary use.

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate -

Specification

Molecular Formula C6H16ClNO2
Molecular Weight 169.65 g/mol
IUPAC Name [(1R,2S)-2-aminocyclopentyl]methanol;hydrate;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH.H2O/c7-6-3-1-2-5(6)4-8;;/h5-6,8H,1-4,7H2;1H;1H2/t5-,6-;;/m0../s1
Standard InChI Key VLVMVKWCCMYWAU-USPAICOZSA-N
Isomeric SMILES C1C[C@H]([C@H](C1)N)CO.O.Cl
SMILES C1CC(C(C1)N)CO.O.Cl
Canonical SMILES C1CC(C(C1)N)CO.O.Cl

Introduction

Structural and Stereochemical Characteristics

The molecular formula of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is C₆H₁₆ClNO₂, with a molecular weight of 169.65 g/mol. The IUPAC name, [(1R,2S)-2-aminocyclopentyl]methanol; hydrate; hydrochloride, reflects its absolute stereochemistry. The cyclopentane ring adopts a puckered conformation, with the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups occupying cis positions relative to the ring plane . This spatial arrangement is critical for its interactions with biological targets, such as enzymes or receptors, where stereoselectivity governs binding affinity .

Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₁₆ClNO₂
Molecular Weight169.65 g/mol
IUPAC Name[(1R,2S)-2-aminocyclopentyl]methanol; hydrate; hydrochloride
CAS Number (non-HCl salt)40482-12-0
StereochemistryCis configuration

The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which distinguish it from its trans isomer . The InChIKey (VLVMVKWCCMYWAU-USPAICOZSA-N) and SMILES (C1CC(C(C1)N)CO.O.Cl) provide unambiguous identifiers for database searches .

Synthesis and Optimization

The synthesis of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate involves multi-step organic reactions focused on constructing the cyclopentane backbone and introducing functional groups with stereochemical control.

Ring Formation and Functionalization

Cyclopentane derivatives are typically synthesized via cyclization reactions or ring-closing metathesis. In one approach, a cyclopentene intermediate is hydrogenated to form the saturated ring, followed by epoxidation and aminolysis to introduce the amino group . Alternatively, Sharpless asymmetric dihydroxylation or enzymatic resolution ensures enantiomeric purity .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized as a monohydrate to improve stability . Reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid racemization.

Representative Synthetic Pathway

  • Cyclopentene precursor synthesis: Starting from norbornene derivatives .

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination .

  • Hydroxymethylation: Oxidation of a methyl group or reduction of a carbonyl .

  • Salt formation: Reaction with HCl and crystallization .

Physicochemical Properties

Solubility and Stability

The compound is hygroscopic and soluble in polar solvents (water, methanol, DMSO) but insoluble in nonpolar solvents . The monohydrate form stabilizes the crystal lattice, reducing decomposition under ambient conditions.

Spectroscopic Data

  • ¹H NMR (200 MHz, D₂O): δ 1.45–1.78 (m, cyclopentane CH₂), 2.95 (t, J = 6.5 Hz, NH₂), 3.50 (m, CH₂OH) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 2900 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C-N bend) .

ParameterValueSource
Hazard StatementsH302, H315, H319
Precautionary MeasuresUse gloves, goggles; ventilate
DisposalIncinerate per local regulations

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for carbocyclic nucleosides, which mimic natural nucleosides but resist enzymatic degradation . For example, it is used to synthesize antiviral agents targeting herpes simplex virus (HSV) and hepatitis B (HBV) .

Enzyme Modulation

Its structural similarity to neurotransmitters enables interactions with G-protein-coupled receptors (GPCRs) and ion channels, making it a tool for studying neurological disorders .

Peptide Mimetics

Polyhydroxylated cyclopentane β-amino acids derived from this compound form stable secondary structures in peptides, enhancing drug bioavailability .

Comparison with Trans Isomer

The trans isomer, trans-(2-Amino-cyclopentyl)-methanol hydrochloride, differs in molecular weight (151.63 g/mol) and biological activity .

Comparative Properties

PropertyCis IsomerTrans Isomer
Molecular Weight169.65 g/mol151.63 g/mol
Solubility in WaterHighModerate
Receptor Binding AffinityHigherLower

Recent Developments

  • Synthetic Innovations: Catalytic asymmetric hydrogenation now achieves >99% enantiomeric excess, reducing reliance on chiral auxiliaries .

  • Drug Delivery: Liposomal formulations of derivatives show enhanced blood-brain barrier penetration in preclinical trials .

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